Cas no 93235-04-2 (N-(2-aminoethyl)-N-methylpyridin-2-amine)

N-(2-aminoethyl)-N-methylpyridin-2-amine structure
93235-04-2 structure
Product name:N-(2-aminoethyl)-N-methylpyridin-2-amine
CAS No:93235-04-2
MF:C8H13N3
MW:151.20892
CID:1121978
PubChem ID:18947459

N-(2-aminoethyl)-N-methylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N1-methyl-N1-2-pyridinyl-1,2-Ethanediamine
    • N'-methyl-N'-pyridin-2-ylethane-1,2-diamine
    • N-METHYL-N-PYRIDIN-2-YLETHANE-1,2-DIAMINE
    • N-(2-aminoethyl)-N-methylpyridin-2-amine
    • AKOS011883210
    • FT-0729087
    • 93235-04-2
    • EN300-1252856
    • CS-0300465
    • SCHEMBL844392
    • N-methyl-N-(2-pyridyl)-1,2-ethanediamine
    • HWDGMJIXPWQDCM-UHFFFAOYSA-N
    • AB60648
    • N1-METHYL-N1-(PYRIDIN-2-YL)ETHANE-1,2-DIAMINE
    • DA-40403
    • Inchi: InChI=1S/C8H13N3/c1-11(7-5-9)8-4-2-3-6-10-8/h2-4,6H,5,7,9H2,1H3
    • InChI Key: HWDGMJIXPWQDCM-UHFFFAOYSA-N
    • SMILES: CN(CCN)C1=CC=CC=N1

Computed Properties

  • Exact Mass: 151.110947427g/mol
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2Ų
  • XLogP3: 0.7

N-(2-aminoethyl)-N-methylpyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1252856-1000mg
N-(2-aminoethyl)-N-methylpyridin-2-amine
93235-04-2
1000mg
$714.0 2023-10-02
Enamine
EN300-1252856-10000mg
N-(2-aminoethyl)-N-methylpyridin-2-amine
93235-04-2
10000mg
$3069.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371135-500mg
n1-Methyl-n1-(pyridin-2-yl)ethane-1,2-diamine
93235-04-2 95%
500mg
¥16023.00 2024-04-25
Enamine
EN300-1252856-50mg
N-(2-aminoethyl)-N-methylpyridin-2-amine
93235-04-2
50mg
$600.0 2023-10-02
Enamine
EN300-1252856-1.0g
N-(2-aminoethyl)-N-methylpyridin-2-amine
93235-04-2
1g
$0.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371135-1g
n1-Methyl-n1-(pyridin-2-yl)ethane-1,2-diamine
93235-04-2 95%
1g
¥19278.00 2024-04-25
Enamine
EN300-1252856-500mg
N-(2-aminoethyl)-N-methylpyridin-2-amine
93235-04-2
500mg
$685.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371135-50mg
n1-Methyl-n1-(pyridin-2-yl)ethane-1,2-diamine
93235-04-2 95%
50mg
¥14040.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371135-2.5g
n1-Methyl-n1-(pyridin-2-yl)ethane-1,2-diamine
93235-04-2 95%
2.5g
¥37767.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371135-250mg
n1-Methyl-n1-(pyridin-2-yl)ethane-1,2-diamine
93235-04-2 95%
250mg
¥16550.00 2024-04-25

Additional information on N-(2-aminoethyl)-N-methylpyridin-2-amine

N-(2-Aminoethyl)-N-Methylpyridin-2-Amine: A Comprehensive Overview

N-(2-Aminoethyl)-N-Methylpyridin-2-Amine, identified by the CAS number 93235-04-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, which belongs to the class of pyridine derivatives, has garnered attention due to its unique structural properties and potential applications in various industries. Recent advancements in synthetic methodologies and computational modeling have further elucidated its chemical behavior, making it a subject of ongoing research.

The molecular structure of N-(2-Aminoethyl)-N-Methylpyridin-2-Amine comprises a pyridine ring with two amino groups attached at specific positions. The presence of these amino groups imparts distinctive electronic properties to the molecule, rendering it versatile for use in diverse chemical reactions. Researchers have recently explored its role as a precursor in the synthesis of advanced materials, such as conductive polymers and coordination complexes. These studies highlight its potential in electronics and catalysis, where precise control over molecular architecture is crucial.

One of the most notable applications of this compound is in the field of drug discovery. The pyridine moiety is a common structural motif in many bioactive molecules, and the substitution pattern in N-(2-Aminoethyl)-N-Methylpyridin-2-Amine allows for tailored interactions with biological targets. Recent studies have demonstrated its ability to act as a scaffold for designing inhibitors of key enzymes involved in metabolic pathways. This has opened new avenues for developing therapeutic agents with enhanced selectivity and efficacy.

In terms of synthesis, N-(2-Aminoethyl)-N-Methylpyridin-2-Amine can be prepared through various routes, including nucleophilic aromatic substitution and reductive amination. These methods have been optimized to improve yield and purity, making the compound more accessible for large-scale production. Moreover, green chemistry principles have been integrated into these processes to minimize environmental impact, aligning with current industry trends toward sustainability.

The electronic properties of this compound have also been leveraged in the development of novel sensors and detection systems. Its ability to form stable complexes with metal ions has been exploited for creating selective sensors for heavy metals, which are critical for environmental monitoring. Recent breakthroughs in nanotechnology have further enhanced its utility by incorporating it into nanomaterials that exhibit superior sensing capabilities.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have provided deeper insights into the molecular structure and reactivity of N-(2-Aminoethyl)-N-Methylpyridin-2-Amine. These studies have confirmed its stability under various reaction conditions and highlighted its potential as a building block for more complex molecules. Computational modeling has also played a pivotal role in predicting its behavior in different chemical environments, aiding in the design of efficient synthetic pathways.

In conclusion, N-(2-Aminoethyl)-N-Methylpyridin-2-Amine stands out as a multifaceted compound with applications spanning from materials science to pharmacology. Its unique chemical properties and versatility make it an invaluable tool for researchers across disciplines. As ongoing studies continue to uncover new aspects of its behavior, this compound is poised to play an increasingly important role in advancing both fundamental and applied sciences.

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